3-bromo-4-chloro-N-(cyclopropylmethyl)aniline
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Overview
Description
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a cyclopropylmethyl group attached to an aniline core. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclopropylmethyl group, contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloroaniline: Similar in structure but lacks the cyclopropylmethyl group.
3-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of an aniline group.
4-Bromo-2,6-dichloroaniline: Contains additional chlorine atoms.
Uniqueness
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H11BrClN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
VMGPWZUFZAXLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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